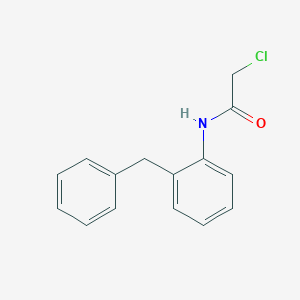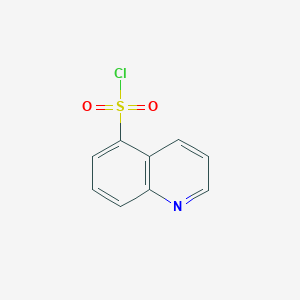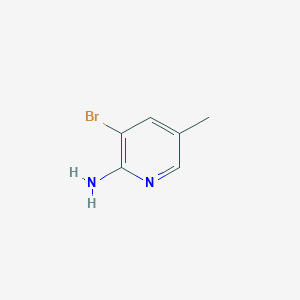
2-Amino-3-brom-5-methylpyridin
Übersicht
Beschreibung
2-Amino-3-bromo-5-methylpyridine, also known as 2-Amino-3-bromo-5-methylpyridine, is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-bromo-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-bromo-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
2-Amino-3-brom-5-methylpyridin wird in der pharmakologischen Forschung aufgrund seines Potenzials als Baustein für verschiedene biologisch aktive Verbindungen eingesetzt. Seine Derivate werden hinsichtlich ihrer therapeutischen Eigenschaften untersucht, darunter antivirale, antibakterielle und entzündungshemmende Wirkungen . Die Fähigkeit der Verbindung, mit anderen biologischen Molekülen zu interagieren, macht sie zu einem wertvollen Gut in der Wirkstoffentwicklung und -forschung.
Materialwissenschaft
In der Materialwissenschaft dient diese Verbindung als Vorläufer für die Synthese komplexer Moleküle, die bei der Herstellung neuer Materialien verwendet werden können. Sein Strukturmotiv ist besonders nützlich bei der Entwicklung von Polymeren und Beschichtungen mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit .
Elektronik
Die Elektronikindustrie profitiert von der Verwendung von this compound bei der Synthese von Verbindungen, die für elektronische Geräte unerlässlich sind. Seine Derivate können bei der Herstellung von Halbleitern, leitfähigen Materialien und anderen Komponenten eingesetzt werden, die für moderne Elektronik unerlässlich sind .
Nichtlineare Optik
Diese Verbindung ist auf dem Gebiet der nichtlinearen Optik von Bedeutung. Sie ist an der Synthese von Materialien beteiligt, die einzigartige optische Eigenschaften aufweisen, wie z. B. hohe Transmission im sichtbaren Spektrum und thermische Stabilität, wodurch sie sich für Anwendungen wie optische Schalter und Modulatoren eignen .
Host-Gast-Chemie
In der Host-Gast-Chemie wird this compound verwendet, um komplexe molekulare Strukturen zu erzeugen, die andere Moleküle einschließen können. Diese Strukturen sind bedeutsam für das Verständnis der molekularen Erkennung und können zur Entwicklung fortschrittlicher Wirkstofffreisetzungssysteme führen .
Supramolekulare Selbstorganisation
Die Verbindung spielt eine Rolle beim Aufbau supramolekularer Anordnungen durch Wasserstoffbrückenbindungen. Diese Anordnungen haben Auswirkungen auf die Entwicklung kristalliner Materialien für verschiedene Anwendungen, darunter Katalyse und Trennverfahren .
Biologische Aktivität
This compound ist ein Schlüsselzwischenprodukt bei der Synthese von Verbindungen mit potenzieller biologischer Aktivität. Seine stickstoffhaltige heterocyclische Struktur ist förderlich für die Bildung von Salzen und Cokristallen, die verschiedene biologische Wirkungen zeigen können .
Antioxidative Eigenschaften
Untersuchungen haben gezeigt, dass Derivate von this compound antioxidative Eigenschaften aufweisen können. Dies ist besonders relevant bei der Entwicklung von Verbindungen, die oxidativen Stress abmildern können, der ein Faktor bei vielen Krankheiten ist .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
“2-Amino-3-bromo-5-methylpyridine” is a pyridine derivative widely distributed in nature . Many plant components, such as alkaloids, contain pyridine ring compounds in their structure . It is used for the preparation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines . These compounds are known to inhibit JNK and ERK kinases , which play crucial roles in cell signaling pathways.
Mode of Action
It is known that the compound interacts with its targets, jnk and erk kinases, resulting in their inhibition . This inhibition can lead to changes in cell signaling pathways, affecting cellular functions.
Action Environment
The action, efficacy, and stability of “2-Amino-3-bromo-5-methylpyridine” can be influenced by various environmental factors. For instance, exposure to moist air or water may affect the compound . Therefore, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
3-bromo-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKXEWDWTZBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333990 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-00-7 | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-amino-3-bromo-5-methylpyridine in forming metal complexes?
A1: 2-amino-3-bromo-5-methylpyridine acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] The pyridine nitrogen atom within the molecule coordinates with the copper(II) ion, leading to the creation of a Cu2N2O2 unit. This bridging structure is further stabilized by methoxo or ethoxo groups, depending on the specific complex formed. [] This bridging behavior highlights the compound's ability to facilitate the assembly of multinuclear metal complexes.
Q2: How does 2-amino-3-bromo-5-methylpyridine contribute to the magnetic properties of the metal complexes it forms?
A2: Research indicates that manganese(II) complexes incorporating 2-amino-3-bromo-5-methylpyridine as a ligand, such as [Mn8(L2)12(μ4-O)2], exhibit interesting magnetic characteristics. [] While the specific magnetic behavior is not detailed in the provided abstract, it suggests that the presence of this ligand influences the magnetic exchange interactions within the manganese cluster. This highlights the potential of 2-amino-3-bromo-5-methylpyridine in designing and studying molecular magnetic materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

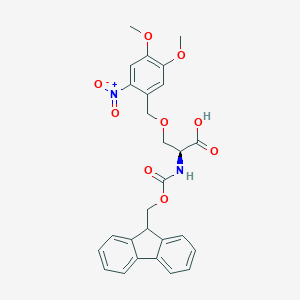
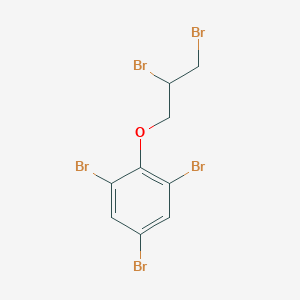

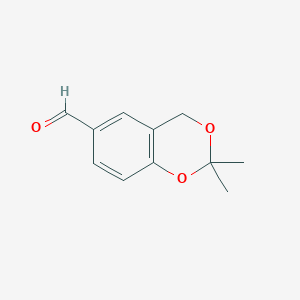
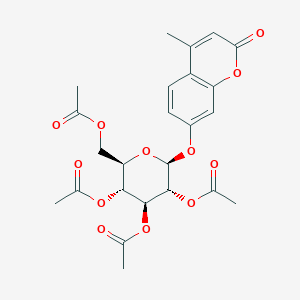
![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)
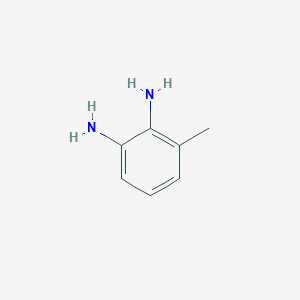
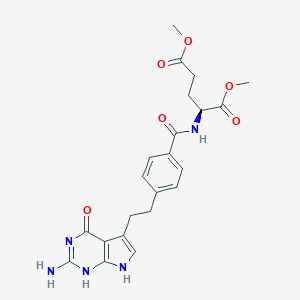
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
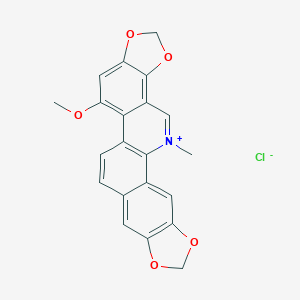
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
